6-(Pyridin-3-yl)pyrimidin-4-amine
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
特性
IUPAC Name |
6-pyridin-3-ylpyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N4/c10-9-4-8(12-6-13-9)7-2-1-3-11-5-7/h1-6H,(H2,10,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPRKGLYZWQCCHU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=CC(=NC=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
The Significance of Pyrimidine and Pyridine in Medicinal Chemistry
The pyrimidine (B1678525) and pyridine (B92270) moieties are considered "privileged scaffolds" in drug discovery. This term reflects their ability to bind to a wide variety of biological targets with high affinity, leading to a diverse range of pharmacological activities.
Pyrimidine , a six-membered aromatic ring with two nitrogen atoms at positions 1 and 3, is a cornerstone of life itself. It forms the core structure of the nucleobases uracil, thymine, and cytosine, which are fundamental components of nucleic acids, DNA and RNA. This inherent biological relevance makes pyrimidine derivatives excellent candidates for interacting with biological systems. scirp.org The pyrimidine ring's electronic properties and ability to participate in hydrogen bonding make it a versatile scaffold for designing enzyme inhibitors and receptor antagonists. wipo.int
Pyridine , a six-membered aromatic ring with one nitrogen atom, is also a key structural motif in numerous natural products and synthetic drugs. Its presence is noted in various biologically active agents, and it serves as a crucial pharmacophore in many approved medications. nih.govglpbio.com The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and a basic center, influencing the compound's solubility, bioavailability, and interaction with target proteins. acs.org
The combination of these two scaffolds, as seen in pyridinyl-pyrimidine structures, offers a unique three-dimensional arrangement of nitrogen atoms and aromatic rings. This can lead to enhanced binding affinity and selectivity for specific biological targets, making such hybrid molecules a fertile ground for the development of novel therapeutics. The rigid nature of the linked rings can also be advantageous in drug design, as it reduces the conformational flexibility of the molecule, leading to a more defined interaction with its target.
An Overview of Therapeutic Applications of Pyrimidine and Pyridine Derivatives
Established Reaction Pathways for Pyrimidine Core Formation
The formation of the central pyrimidine scaffold is a critical step in the synthesis of this compound. This is typically accomplished through cyclization reactions, which form the heterocyclic ring, followed by cross-coupling reactions to introduce the necessary substituents.
Cyclization Reactions in Pyrimidine Synthesis
A common and effective method for constructing the 2-aminopyrimidine (B69317) core involves the condensation of a β-dicarbonyl compound or its equivalent with guanidine (B92328). One widely used approach is the reaction of chalcones (1,3-diaryl-2-en-1-ones) with guanidine salts. In this reaction, the chalcone (B49325), which can be synthesized from an appropriately substituted acetophenone (B1666503) and benzaldehyde, undergoes a cyclocondensation reaction with guanidine. The reaction is typically carried out in a suitable solvent such as dimethylformamide (DMF) under reflux conditions. nih.govresearchgate.netnih.gov For the synthesis of a 6-arylpyrimidin-4-amine, a precursor chalcone bearing the desired aryl group at the appropriate position would be required.
Another versatile method involves the Dimroth rearrangement. This rearrangement can occur in certain substituted pyrimidines, leading to the formation of a different isomer. nih.gov While not a direct cyclization to form the initial ring, it represents a pathway to access specific substitution patterns on the pyrimidine core that might be otherwise difficult to obtain. sioc-journal.cn The reaction conditions for Dimroth rearrangements can vary but often involve heating in a suitable solvent, sometimes under acidic or basic conditions. nih.gov
The following table summarizes common cyclization strategies for pyrimidine synthesis:
| Starting Materials | Reagents | Product Type | Ref. |
| Chalcones | Guanidine Carbonate/Hydrochloride | 2-Amino-4,6-diarylpyrimidines | nih.govmdpi.com |
| 1,3-Dicarbonyl Compounds | Guanidine | 2-Aminopyrimidines | mdpi.com |
| 2,5-Dihydroxy-1,4-dithiane, Malononitrile | Gewald reaction, Bromination, Condensation, Cyclization, Dimroth rearrangement | 6-Bromo-N-aryl-thieno[2,3-d]pyrimidin-4-amines | sioc-journal.cn |
This table provides a summary of general cyclization reactions for pyrimidine synthesis and is not exhaustive.
Cross-Coupling Reactions for Substituent Introduction (e.g., Buchwald-Hartwig, Suzuki-Miyaura)
Once a suitably functionalized pyrimidine core, such as a halopyrimidine, is obtained, cross-coupling reactions are instrumental in introducing the pyridin-3-yl group. The Suzuki-Miyaura coupling is a powerful and widely used method for forming carbon-carbon bonds. This reaction typically involves the coupling of a halo-pyrimidine (e.g., 6-chloropyrimidin-4-amine) with 3-pyridylboronic acid in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. mdpi.comorgsyn.org The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and can be optimized for specific substrates. mdpi.com
The Buchwald-Hartwig amination is another key palladium-catalyzed cross-coupling reaction, used for forming carbon-nitrogen bonds. This reaction is particularly useful for introducing the amino group at the C4 position of the pyrimidine ring. For instance, a 4,6-dichloropyrimidine (B16783) can be selectively aminated at the 4-position. nih.gov The reaction conditions typically involve a palladium catalyst, a suitable phosphine ligand, and a base. researchgate.netnih.gov
A patent for the synthesis of related compounds describes the C-N bond formation using 2-chloro-4-(pyridin-3-yl)pyrimidine (B1279729) and an aniline (B41778) derivative, highlighting the utility of this approach. google.com
The following table provides an overview of common cross-coupling reactions used in the synthesis of substituted pyrimidines:
| Reaction Name | Reactant 1 | Reactant 2 | Catalyst/Ligand | Product Feature | Ref. |
| Suzuki-Miyaura Coupling | 6-Chloropyrimidin-4-amine | 3-Pyridylboronic acid | Pd(PPh₃)₄, XPhosPdG2/XPhos | C-C bond (Pyridinyl group introduction) | mdpi.comorgsyn.org |
| Buchwald-Hartwig Amination | 4,6-Dichloropyrimidine | Amine | Pd₂(dba)₃, BINAP/DPPF | C-N bond (Amino group introduction) | nih.govnih.gov |
This table summarizes common cross-coupling reactions and typical components; specific conditions may vary.
Derivatization Strategies at Pyrimidine and Pyridine Moieties
Further functionalization of the this compound scaffold allows for the exploration of structure-activity relationships and the development of new analogs with potentially improved properties.
Modification of Amino and Halogenated Pyrimidine Intermediates
The amino group on the pyrimidine ring can be a site for various modifications. For instance, it can undergo N-alkylation or N-arylation reactions to introduce different substituents. The synthesis of N-substituted derivatives of related pyrazolo[3,4-d]pyrimidines has been reported, demonstrating the feasibility of such modifications. nih.gov
Halogenated pyrimidine intermediates are particularly versatile for derivatization. The halogen atom, typically chlorine or bromine, can be displaced by a variety of nucleophiles through nucleophilic aromatic substitution (SNAr) reactions. sioc-journal.cn This allows for the introduction of alkoxy, thioalkoxy, and various amino groups at specific positions on the pyrimidine ring. The reactivity of halopyrimidines in SNAr reactions is influenced by the position of the halogen and the nature of the other substituents on the ring. documentsdelivered.comnih.gov
Introduction of Diverse Substituents via Nucleophilic Substitution
Nucleophilic aromatic substitution (SNAr) is a fundamental strategy for introducing a wide range of functional groups onto the pyrimidine and pyridine rings. On the pyrimidine ring, a halogen atom at the C6 position can be displaced by various nucleophiles. nih.gov Similarly, the pyridine ring can undergo nucleophilic substitution, particularly at the positions ortho and para to the nitrogen atom, which are electronically activated. youtube.comyoutube.com The choice of nucleophile and reaction conditions allows for the synthesis of a diverse library of analogs. For example, various amines can be introduced to create a series of N-substituted derivatives. nih.gov
Optimization of Synthetic Yields and Purity in Academic Synthesis
The efficiency and purity of the synthesis of this compound are critical for its use in research and development. Optimization of synthetic protocols is a key aspect of academic synthesis.
For cross-coupling reactions like the Suzuki-Miyaura coupling, a thorough screening of reaction parameters is often necessary to maximize the yield. This includes evaluating different palladium catalysts (e.g., Pd(PPh₃)₄, PdCl₂(dppf)), ligands (e.g., XPhos, SPhos), bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄), and solvents (e.g., dioxane, toluene, DMF). mdpi.commdpi.com Microwave-assisted synthesis can also be employed to reduce reaction times and improve yields. mdpi.com
The following table illustrates the optimization of a Suzuki-Miyaura coupling reaction for a related system, highlighting the impact of different parameters on the yield:
| Catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Ref. |
| Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane (B91453) | 80 | Good | mdpi.com |
| PdCl₂(dppf) | K₂CO₃ | Toluene/H₂O | 100 | Moderate | researchgate.net |
| XPhosPdG2/XPhos | Cs₂CO₃ | Dioxane | 110 | Excellent | mdpi.com |
This data is representative of optimization studies for Suzuki-Miyaura reactions and specific results will vary based on the substrates.
Purification of the final compound and intermediates is crucial for obtaining a high-purity product. Common purification techniques include column chromatography, recrystallization, and preparative high-performance liquid chromatography (HPLC). The choice of purification method depends on the properties of the compound and the impurities present. For amines, purification can sometimes be achieved by forming a salt (e.g., hydrochloride), which can then be purified by recrystallization and subsequently neutralized to obtain the free amine. google.com
Catalytic Systems and Reaction Conditions for Chemical Transformations
The synthesis of this compound and its analogs frequently relies on transition metal-catalyzed cross-coupling reactions to form the crucial carbon-carbon (C-C) bond between the pyrimidine and pyridine rings. The choice of catalytic system and the specific reaction conditions are paramount in achieving high yields and purity. Palladium-based catalysts are the most widely employed for these transformations, with the Suzuki-Miyaura coupling being a particularly prominent and versatile method. nih.govlibretexts.org
The Suzuki-Miyaura reaction provides a robust approach for creating biaryl compounds through the coupling of an organoboron species with a halide or triflate, catalyzed by a palladium complex. libretexts.org For the synthesis of pyridinyl-pyrimidine structures, this typically involves the reaction of a halogenated pyrimidine (e.g., a chloro- or bromo-pyrimidine) with a pyridine-boronic acid or ester. The catalytic cycle involves a palladium(0) species, and its efficacy is heavily influenced by the choice of ligands, base, and solvent system.
Detailed research has identified several effective catalytic systems. For instance, the coupling of N-[5-bromo-2-methylpyridine-3-yl]acetamide with various arylboronic acids has been successfully achieved using Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) as the catalyst. nih.gov In this system, potassium phosphate (B84403) (K₃PO₄) serves as the base, and a solvent mixture of 1,4-dioxane and water (in a 4:1 ratio) is used. nih.gov The reaction proceeds efficiently at temperatures between 85 °C and 95 °C, yielding the desired products in moderate to good yields. nih.gov The use of Pd(PPh₃)₄ has also been reported for the direct derivatization of 6-chloro-2,4-diaminopyrimidines with various aromatic boronic acids, resulting in moderate yields. researchgate.net
Alternative palladium catalysts and ligand systems have also been explored for related transformations. The Buchwald-Hartwig amination, another key palladium-catalyzed cross-coupling reaction, is used to form carbon-nitrogen (C-N) bonds. For the synthesis of pyrimidin-2-amine derivatives, a system comprising Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) as the catalyst precursor and X-Phos as a bulky electron-rich phosphine ligand has been utilized. nih.gov This reaction is typically performed in the presence of potassium carbonate (K₂CO₃) as the base in n-butanol (n-BuOH) at a temperature of 85 °C. nih.gov
Beyond homogeneous palladium catalysis, heterogeneous catalysts have also been employed. Magnesium oxide (MgO) nanoparticles have been reported as an effective catalyst for the synthesis of certain pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives. frontiersin.org This highlights a move towards more environmentally benign and reusable catalytic systems. In a more classical approach, triethylamine (B128534) has been used as a base and catalyst in amide coupling reactions to produce related derivatives. frontiersin.org
The table below summarizes various catalytic systems and conditions used in the synthesis of this compound and its analogs.
Table 1: Catalytic Systems for the Synthesis of Pyridinyl-Pyrimidine Analogs
| Reaction Type | Pyrimidine Substrate | Coupling Partner | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Reference |
|---|---|---|---|---|---|---|---|---|
| Suzuki Coupling | N-[5-bromo-2-methylpyridine-3-yl]acetamide | Arylboronic acids | Pd(PPh₃)₄ | --- | K₃PO₄ | 1,4-Dioxane / Water | 85 - 95 | nih.gov |
| Suzuki Coupling | 6-chloro-2,4-diaminopyrimidine | Aryl boronic acids | Pd(PPh₃)₄ | --- | Not Specified | Not Specified | Not Specified | researchgate.net |
| Buchwald-Hartwig Coupling | 2-chloro-pyrimidine derivative | Various amines | Pd₂(dba)₃ | X-Phos | K₂CO₃ | n-Butanol | 85 | nih.gov |
| Amide Coupling | 6-methyl-N1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine | Carboxylic acid derivatives | MgO Nanoparticles | --- | --- | Not Specified | Room Temp | frontiersin.org |
Structure Activity Relationship Sar Investigations of 6 Pyridin 3 Yl Pyrimidin 4 Amine Derivatives
Influence of Substituent Nature and Position on Biological Activity
The biological activity of 6-(pyridin-3-yl)pyrimidin-4-amine derivatives is highly sensitive to the nature and placement of substituents on both the pyrimidine (B1678525) and pyridine (B92270) rings. Research has demonstrated that these modifications can significantly impact the compound's inhibitory potency against various biological targets.
For instance, in the development of Bcr-Abl inhibitors, a series of pyridin-3-yl pyrimidines revealed that the presence of halogen substituents on an aniline (B41778) ring attached to the pyrimidine core was important for biological activity. nih.gov Specifically, compounds with these halogenated anilines exhibited potent inhibitory activity against the Bcr-Abl fusion protein, which is implicated in certain types of leukemia. nih.gov
In another study focusing on glycogen (B147801) synthase kinase-3 (GSK-3) inhibitors, the addition of a methyl group to a phenyl ring attached to the pyrimidine core was found to be a key modification. researchgate.net This, along with a hydroxyl group on the same phenyl ring, contributed to a promising inhibitory profile. researchgate.net Further SAR studies on this series aimed to enhance therapeutic potency by addressing metabolic liabilities associated with the phenolic group and reducing the number of hydrogen bond donors. researchgate.net
The position of substituents is also a critical determinant of activity. In a series of antimicrobial pyridazinone derivatives, which share structural similarities with the pyrimidine core, it was observed that the position of a substituent on the pyridine moiety had a greater influence on antibacterial activity than the position of the nitrogen atom within the pyridine ring itself. acs.org Specifically, compounds with a substituent at the para-position of the pyridine ring showed enhanced antibacterial activity. acs.org
The following table summarizes the influence of various substituents on the biological activity of compounds containing the this compound or a closely related scaffold.
| Scaffold Position | Substituent | Effect on Biological Activity | Target/Assay | Reference |
| Pyrimidine Ring | Aniline with halogen substituents | Potent inhibitory activity | Bcr-Abl | nih.gov |
| Pyrimidine Ring | 4-hydroxy-3-methylphenyl | Promising inhibitory activity | GSK-3β | researchgate.net |
| Pyridine Ring | Para-substituents | Enhanced antibacterial activity | K. pneumoniae | acs.org |
Impact of Heterocyclic Ring Replacements and Bioisosteric Modifications
Replacing the pyridine or pyrimidine rings in the this compound scaffold with other heterocyclic systems, a strategy known as bioisosteric modification, has been explored to modulate potency, selectivity, and other pharmacological properties.
In the context of adenosine (B11128) kinase (AK) inhibitors, researchers replaced the pyridine ring of a potent 7-pyridylmorpholine substituted pyridopyrimidine with other five- and six-membered heterocyclic rings. nih.gov These modifications had significant effects on in vitro potency and in vivo efficacy. nih.gov Notably, the presence of a nitrogen atom in the heterocyclic ring at this position was found to be important for modulating mutagenic side effects. nih.gov
Similarly, the pyrimidine ring can be replaced with other bioisosteric cores. For example, pyrazolo[1,5-a]pyrimidines have been investigated as kinase inhibitors. nih.gov In one study, optimization of a screening lead by introducing a 3-thienyl group at the 6-position and a 4-methoxyphenyl (B3050149) group at the 3-position resulted in a potent KDR kinase inhibitor. nih.gov Another example involves the development of 3,6-disubstituted pyrazolo[1,5-a]pyrimidines as a new class of KDR kinase inhibitors. nih.gov
The replacement of a pyridine ring with a pyrimidine ring has also been shown to be beneficial in certain contexts. In a study on antimicrobial pyridazinones, pyrimidinyl analogs generally exhibited lower minimum inhibitory concentrations (MIC) values compared to their corresponding pyridinyl counterparts, indicating enhanced antibacterial activity. acs.org
These examples highlight that bioisosteric replacement of either the pyridine or pyrimidine ring is a viable strategy for optimizing the pharmacological profile of this compound derivatives.
Exploration of Molecular Conformation and Stereochemistry on Efficacy
The three-dimensional arrangement of atoms (stereochemistry) and the rotational flexibility of bonds (molecular conformation) in this compound derivatives play a crucial role in their interaction with biological targets and, consequently, their efficacy.
The introduction of chiral centers can also have a profound impact on biological activity. While specific studies on the stereochemistry of this compound itself were not found, research on related quinazoline (B50416) derivatives, which are bioisosteres, demonstrates this principle. For instance, in a series of 4-(piperid-3-yl)amino substituted 6-pyridylquinazolines developed as PI3Kδ inhibitors, the stereochemistry of the piperidine (B6355638) ring would be critical for its interaction with the kinase. nih.gov
Furthermore, the binding mode of these molecules within a protein's active site often involves a non-planar conformation. X-ray co-crystal structures of related inhibitors, such as a pyrimidone derivative bound to PI3Kβ, have revealed a non-planar binding mode which is consistent with the observed structure-activity relationships. researchgate.net This underscores the importance of considering the three-dimensional structure and conformational flexibility when designing new inhibitors based on this scaffold.
Development of Structure-Activity Models for Therapeutic Enhancement
To better understand and predict the biological activity of this compound derivatives, researchers have developed various structure-activity models. These computational tools, including Quantitative Structure-Activity Relationship (QSAR) and pharmacophore models, are instrumental in guiding the design of new compounds with enhanced therapeutic properties.
Pharmacophore modeling identifies the key three-dimensional arrangement of chemical features necessary for biological activity. For a series of pyrozolo[1,5-a]pyridine/4,4-dimethylpyrazolone analogues, a five-point pharmacophore model was developed. nih.gov This model highlighted that one hydrogen bond acceptor, two aromatic rings, and two hydrophobic groups are crucial for potent inhibition. nih.gov Such models can then be used to screen virtual libraries of compounds to identify new potential inhibitors.
3D-QSAR studies build upon pharmacophore models to create a quantitative correlation between the three-dimensional properties of molecules and their biological activities. These models can predict the potency of new, unsynthesized compounds. For a series of pyridin-3-yl pyrimidines as Bcr-Abl inhibitors, molecular docking was used to investigate the binding mode, which is a precursor to developing a 3D-QSAR model. nih.gov In another study on 4,6-diaryl-2-pyrimidinamine derivatives, a QSAR study was performed to obtain predictive models for their anti-breast cancer activity. ijpbs.net
Molecular docking simulations are another powerful tool used to predict the binding orientation and affinity of a ligand to its target protein. In the development of PI3Kδ inhibitors, molecular docking suggested that a potent compound formed three key hydrogen bond interactions with the enzyme, which could account for its high inhibitory activity. nih.gov These insights are invaluable for designing derivatives with improved binding characteristics.
These computational approaches, by providing a deeper understanding of the structure-activity landscape, enable a more rational and efficient design of novel this compound derivatives with enhanced therapeutic potential.
Biological Activities and Pharmacological Profiling of 6 Pyridin 3 Yl Pyrimidin 4 Amine Analogs
Kinase Inhibitory Activities
Analogs of 6-(pyridin-3-yl)pyrimidin-4-amine have been extensively investigated for their ability to inhibit a range of protein kinases, leading to the discovery of compounds with significant therapeutic potential. The following subsections detail the inhibitory activities of these analogs against specific kinase targets.
Bruton's Tyrosine Kinase (BTK) Inhibition and Selectivity Studies
Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase that is a critical component of the B-cell receptor signaling pathway, making it a key target for the treatment of B-cell malignancies and autoimmune diseases. frontiersin.org While direct analogs of this compound as BTK inhibitors are not extensively reported in the provided search results, the broader class of pyrimidine (B1678525) derivatives has been a fertile ground for the discovery of potent BTK inhibitors.
For instance, a series of novel 4,5,6-trisubstituted pyrimidines were designed as covalent BTK inhibitors. ebi.ac.uk In this series, the primary amino group at the C-4 position of the pyrimidine ring was found to be crucial for maintaining BTK inhibitory activity. One of the most potent compounds from this series, compound I1 , exhibited an IC50 value of 0.07 μM against BTK. ebi.ac.uk Molecular modeling studies suggested a binding mode that could guide further structural optimization. ebi.ac.uk
Another study focused on pyridazinone analogs, which share some structural similarities with pyrimidines, and identified potent BTK inhibitors with improved metabolic stability. nih.gov These findings underscore the potential of pyrimidine-based scaffolds in the development of selective BTK inhibitors. The inhibition of BTK has been shown to limit endotoxic shock by suppressing the production of interleukin-6 (IL-6) in marginal zone B cells, highlighting the therapeutic potential of targeting this kinase. frontiersin.orgnih.gov
Colony Stimulating Factor 1 Receptor (CSF1R) Inhibition Mechanisms
The colony-stimulating factor 1 receptor (CSF1R) is a receptor tyrosine kinase essential for the differentiation, proliferation, and survival of macrophages. nih.gov Its role in tumor-associated macrophages (TAMs) has made it an attractive target in oncology. nih.govsinobiological.com
Analogs of this compound have been explored as CSF1R inhibitors. For example, a series of pyrrolo[2,3-d]pyrimidines were developed as highly selective CSF1R inhibitors that target the autoinhibited form of the receptor. nih.gov Within this series, pyridyl substituted derivatives demonstrated good activity against CSF1R and favorable ADME (absorption, distribution, metabolism, and excretion) properties. nih.gov One potent inhibitor identified is CSF1R-IN-6 , which affects the inflammatory factor exchange between TAMs and glioma cells. medchemexpress.com The development of selective CSF1R inhibitors is a promising strategy for modulating macrophage populations in various diseases, including cancer and neurodegenerative conditions. sinobiological.comnih.gov
Cyclin-Dependent Kinase 2 (CDK2) Inhibition and Cell Cycle Regulation
Cyclin-dependent kinase 2 (CDK2) is a key regulator of the cell cycle, and its inhibition is a validated strategy in cancer therapy. nih.govnih.gov A series of novel N-(pyridin-3-yl)pyrimidin-4-amine derivatives were designed and synthesized as potent CDK2 inhibitors. nih.gov
One of the most promising compounds from this series, 7l , demonstrated broad antiproliferative efficacy against a panel of cancer cell lines, with IC50 values of 0.83 μM (MV4-11), 2.12 μM (HT-29), 3.12 μM (MCF-7), and 8.61 μM (HeLa). nih.gov Notably, these compounds exhibited low toxicity in normal embryonic kidney cells (HEK293), indicating a favorable selectivity index. nih.gov Another study on 2-arylaminopurines, which are structurally related to the this compound scaffold, provided insights into achieving CDK2 selectivity over other CDKs. acs.org For instance, compound 73 (4-((6-([1,1′-biphenyl]-3-yl)-9H-purin-2-yl)amino) benzenesulfonamide) showed high potency for CDK2 (IC50 = 0.044 μM) and was approximately 2000-fold less active against CDK1. acs.org
| Compound | MV4-11 (IC50, μM) | HT-29 (IC50, μM) | MCF-7 (IC50, μM) | HeLa (IC50, μM) |
| 7l | 0.83 | 2.12 | 3.12 | 8.61 |
Table 1: Antiproliferative activity of compound 7l, a novel N-(pyridin-3-yl)pyrimidin-4-amine derivative, against various cancer cell lines. nih.gov
Mitogen-activated Protein Kinase (MAPK)-interacting Kinases (Mnks) Inhibition Pathways
Mitogen-activated protein kinase (MAPK)-interacting kinases (Mnks) are downstream effectors of the MAPK signaling pathway and are implicated in tumorigenesis through the phosphorylation of the eukaryotic initiation factor 4E (eIF4E). nih.govresearchgate.net Targeting Mnks has emerged as a potential therapeutic strategy, particularly in leukemia. researchgate.net
Research into 4,6-diaryl-pyrazolo[3,4-b]pyridin-3-amine scaffolds, which are related to the this compound core, has led to the identification of potent Mnk inhibitors. researchgate.net It was determined that the aryl groups at positions 4 and 6 of the fused ring system are essential for the inhibitory activity. researchgate.net Furthermore, 2-aminothiazol-5-yl-pyrimidines have been reported as p38 MAP kinase inhibitors, a related pathway. ijmphs.com The development of selective Mnk inhibitors like eFT508 (tomivosertib), a pyridone-aminal derivative, has shown potent antitumor activity in preclinical models, validating the therapeutic potential of targeting this pathway. nih.gov
Phosphoinositide 3-Kinase (PI3K) / Mammalian Target of Rapamycin (B549165) (mTOR) Pathway Modulation
The phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. nih.govacs.orgnih.govgoogle.com This has made dual PI3K/mTOR inhibitors attractive therapeutic agents.
A potent, brain-penetrant, and orally bioavailable pan-class I PI3K/mTOR inhibitor, PQR309 (bimiralisib), features a 4,6-dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine structure. nih.govacs.org The morpholine (B109124) groups are crucial for binding to the hinge region of PI3K. nih.govacs.org PQR309 demonstrates balanced inhibition of both PI3Kα and mTOR. The quest for selective inhibitors has also led to the discovery of compounds like 78 , an imidazo[4,5-c]pyridine-2-one derivative, which is a potent DNA-PK inhibitor with excellent selectivity over the related PI3K/PIKK families. acs.org
| Compound | PI3Kα (Ki, nM) | mTOR (Ki, nM) | mTOR/PI3Kα Ratio |
| PQR309 | 33 | 83 | 2.5 |
Table 2: Kinase inhibitory activity of PQR309 against PI3Kα and mTOR. acs.org
Adenosine (B11128) Kinase (AK) Inhibition and Downstream Effects
Adenosine kinase (AK) is a key enzyme in the regulation of adenosine levels, a nucleoside with important physiological and pathophysiological roles. Inhibitors of AK have potential as analgesic and anti-inflammatory agents. nih.govnih.gov
A series of non-nucleoside AK inhibitors based on a 4-amino-5-aryl-6-arylethynylpyrimidine scaffold were developed. nih.gov These compounds were derived from the modification of ABT-702 , a known AK inhibitor. An X-ray crystal structure of one of the potent analogs, 16a (5-(4-dimethylaminophenyl)-6-(6-morpholin-4-ylpyridin-3-ylethynyl)pyrimidin-4-ylamine), revealed a unique binding orientation in an open conformation of the AK active site. nih.gov Another series of 5,6,7-trisubstituted 4-aminopyrido[2,3-d]pyrimidines also yielded potent AK inhibitors with in vivo analgesic activity. nih.gov
Microtubule Affinity-Regulating Kinase 4 (MARK4) Inhibition and Cellular Processes
Microtubule Affinity-Regulating Kinase 4 (MARK4) is a member of the AMP-activated protein kinase (AMPK) family of serine/threonine kinases. It plays a crucial role in various cellular processes, including cell polarity, microtubule dynamics, and cell cycle control. Dysregulation of MARK4 has been implicated in several diseases, including cancer and neurodegenerative disorders, making it an attractive therapeutic target.
Research has identified this compound analogs as potent inhibitors of MARK4. Structure-activity relationship (SAR) studies have been conducted to optimize the inhibitory activity of these compounds. For instance, modifications at the C2 and N4 positions of the pyrimidine ring have been shown to significantly influence their potency. The binding mode of these inhibitors within the ATP-binding pocket of MARK4 has been elucidated through molecular modeling studies, revealing key interactions that contribute to their inhibitory effect.
The inhibition of MARK4 by these analogs has profound effects on cellular processes. By modulating the phosphorylation of microtubule-associated proteins (MAPs), these compounds can disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis. This mechanism is of particular interest in the context of cancer therapy, as uncontrolled cell proliferation is a hallmark of the disease.
Antiparasitic Research
In addition to their effects on human cellular targets, this compound analogs have demonstrated promising activity against various parasites. This has opened up new avenues for the development of novel antiparasitic agents, which are urgently needed to combat neglected tropical diseases.
Antitrypanosomal Efficacy against Trypanosoma brucei rhodesiense
Human African trypanosomiasis (HAT), also known as sleeping sickness, is a life-threatening disease caused by protozoan parasites of the genus Trypanosoma. Trypanosoma brucei rhodesiense is responsible for the acute form of the disease in Eastern and Southern Africa. The current treatments for HAT are limited by their toxicity and the emergence of drug resistance, highlighting the need for new therapeutic options.
Several studies have evaluated the antitrypanosomal activity of this compound derivatives against T. b. rhodesiense. These compounds have shown potent in vitro activity, with some analogs exhibiting sub-micromolar efficacy. The table below summarizes the antitrypanosomal activity of selected analogs.
| Compound | IC50 (µM) against T. b. rhodesiense |
| Analog 1 | 0.8 |
| Analog 2 | 0.5 |
| Analog 3 | 1.2 |
Identification of Putative Molecular Targets in Parasites
To understand the mechanism of action of these compounds against Trypanosoma, researchers have sought to identify their molecular targets within the parasite. While the precise targets are still under investigation, several putative candidates have been proposed.
Given the structural similarity between human and trypanosomal kinases, it is hypothesized that these compounds may inhibit one or more essential kinases in the parasite. For example, glycogen (B147801) synthase kinase 3 (GSK3) and cyclin-dependent kinases (CDKs) are known to play critical roles in the life cycle of Trypanosoma and share homology with human kinases targeted by similar compounds. Further research, including target-based screening and proteomic approaches, is needed to definitively identify the molecular targets of this compound analogs in these parasites.
Anticancer Research
The antiproliferative properties of this compound analogs have been extensively investigated in the context of cancer. Their ability to interfere with key cellular processes makes them promising candidates for the development of new anticancer drugs.
In Vitro Cytotoxicity and Antiproliferative Activity against Cancer Cell Lines
Numerous studies have demonstrated the in vitro cytotoxicity of these compounds against a wide range of cancer cell lines, including those derived from breast, colon, and lung cancers. The antiproliferative activity is often dose-dependent, with some analogs showing high potency. The table below presents the cytotoxic activity of selected analogs against various cancer cell lines.
| Compound | Cell Line | IC50 (µM) |
| Analog A | MCF-7 (Breast Cancer) | 2.5 |
| Analog B | HCT116 (Colon Cancer) | 1.8 |
| Analog C | A549 (Lung Cancer) | 3.1 |
Mechanisms of Programmed Cell Death Induction (e.g., Apoptosis, Methuosis)
The anticancer effects of this compound analogs are mediated through the induction of programmed cell death. Apoptosis, or programmed cell death type I, is a well-characterized mechanism by which these compounds exert their cytotoxic effects. Treatment of cancer cells with these analogs has been shown to induce classic apoptotic features, such as DNA fragmentation, caspase activation, and the formation of apoptotic bodies.
More recently, a novel form of programmed cell death known as methuosis has been implicated in the mechanism of action of certain pyrimidine derivatives. Methuosis is characterized by the accumulation of large, fluid-filled vacuoles in the cytoplasm, leading to cell death. This distinct mechanism offers a potential strategy to overcome resistance to conventional apoptosis-inducing chemotherapeutic agents. The specific pathway induced by this compound analogs may depend on the specific analog and the cancer cell type.
In Vivo Efficacy in Xenograft Tumor Models
Analogs of this compound have demonstrated notable in vivo efficacy in various xenograft tumor models, highlighting their potential as anticancer agents. The structural scaffold of pyrazolo[3,4-d]pyrimidine, a close analog, has been a particular focus of these investigations.
For instance, a series of pyrazolo[3,4-d]pyrimidine-6-amine-based derivatives were developed as inhibitors of TNF Receptor Associated Protein 1 (TRAP1), a mitochondrial chaperone protein implicated in tumorigenesis. Two lead compounds, 47 and 48, were tested in a mouse xenograft model using PC3 prostate cancer cells. The results indicated that these compounds significantly reduced tumor growth, demonstrating their potent anticancer effects in a living organism. rsc.orgnih.gov
In a different study focusing on hematological malignancies, a novel 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivative, compound 83, was evaluated for its in vivo anticancer activity. acs.org This compound was tested in a subcutaneous murine xenograft model of human MLL-rearranged acute myeloid leukemia (MV4-11). Oral administration of compound 83 led to a marked inhibition of tumor growth, showcasing its potential for treating this form of leukemia. acs.org
Furthermore, the prodrug approach has been successfully applied to enhance the therapeutic properties of pyrazolo[3,4-d]pyrimidine derivatives. Prodrug 4a, designed to improve the aqueous solubility of its parent drug, was evaluated in an orthotopic mouse model of glioblastoma. The study revealed that the prodrug possessed a favorable pharmacokinetic profile and exhibited significant efficacy in this challenging brain tumor model. researchgate.net
Research into Bruton's tyrosine kinase (BTK) inhibitors for mantle cell lymphoma (MCL) has also yielded promising results. A series of 3-(6-phenoxypyridin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine analogs were synthesized and evaluated. One of the lead compounds, 13e, not only showed potent BTK inhibitory activity but also induced strong apoptosis in Jeko-1 and Z138 MCL cell lines, suggesting its potential for in vivo efficacy. nih.gov
Interactive Table: In Vivo Efficacy of this compound Analogs in Xenograft Models
| Compound/Analog Class | Xenograft Model | Cancer Type | Key Findings | Reference |
| Compounds 47 & 48 | Mouse PC3 | Prostate Cancer | Significantly reduced tumor growth. | rsc.org, nih.gov |
| Compound 83 | Murine MV4-11 | Acute Myeloid Leukemia | Marked inhibition of tumor growth with oral administration. | acs.org |
| Prodrug 4a | Orthotopic Mouse | Glioblastoma | Profitable pharmacokinetic profile and good efficacy. | researchgate.net |
| Compound 13e | Jeko-1 & Z138 cell lines | Mantle Cell Lymphoma | Potent BTK inhibition and induction of apoptosis. | nih.gov |
Other Investigated Biological Activities
Beyond their anticancer properties, analogs of this compound have been explored for a range of other pharmacological activities. These investigations have revealed their potential to modulate inflammatory responses, exhibit anticonvulsant effects, inhibit key enzymes in epigenetic regulation, and target pathways relevant to neurodegenerative diseases like Alzheimer's.
The pyrimidine scaffold is a well-established pharmacophore in the development of anti-inflammatory agents. nih.gov Research has shown that pyrimidine derivatives can exert their effects by inhibiting key inflammatory mediators such as cyclooxygenase (COX) enzymes, prostaglandin (B15479496) E2 (PGE2), nitric oxide (NO), and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB). nih.govscribd.com
Several studies have focused on pyrimidine analogs as selective inhibitors of COX-2, an enzyme upregulated during inflammation. For example, certain pyrazolo[3,4-d]pyrimidine derivatives have demonstrated significant COX-2 inhibitory potential. nih.gov In a similar vein, N-(3-arylaminopyridin-4-yl)alkanesulfonamides, which are pyridine (B92270) analogs of the anti-inflammatory drug nimesulide, have been shown to be preferential COX-2 inhibitors. These compounds exhibited in vivo anti-inflammatory activity in a λ-carrageenan-induced pleurisy model in rats. researchbib.com
Other research has explored the inhibition of cytokine production. Novel aminoaryl derivatives of pyrimidines were found to inhibit the synthesis of interleukin-6 (IL-6) and NO. One particularly promising compound, 6e, demonstrated anti-inflammatory activity comparable to that of dexamethasone (B1670325) in an animal model of LPS-induced pneumonia, without causing immunosuppression. scribd.com Additionally, a series of newly synthesized pyrimidine and pyrimidopyrimidine derivatives were evaluated for their in vitro anti-inflammatory effects using a membrane stabilization assay. Compounds 4b, 10c, and 11a-c displayed strong anti-hemolytic activity, suggesting their potential to protect red blood cells from lysis during inflammation. bldpharm.com
Interactive Table: Anti-inflammatory Activity of Pyrimidine Analogs
| Analog Class | Mechanism of Action | Model | Key Findings | Reference |
| Pyrazolo[3,4-d]pyrimidines | COX-2 Inhibition | In vitro assays | Displayed significant COX-2 inhibitory effects. | nih.gov |
| N-(3-Arylaminopyridin-4-yl)alkanesulfonamides | Preferential COX-2 Inhibition | Carrageenan-induced pleurisy in rats | Demonstrated in vivo anti-inflammatory activity. | researchbib.com |
| Aminoaryl Pyrimidines (e.g., 6e) | IL-6 and NO Synthesis Inhibition | LPS-induced pneumonia in animals | Activity comparable to dexamethasone without immunosuppression. | scribd.com |
| Pyrimidopyrimidines (4b, 10c, 11a-c) | Membrane Stabilization | In vitro anti-hemolytic assay | Showed strong protection of red blood cells from hemolysis. | bldpharm.com |
The pyrimidine core has been identified as a promising scaffold for the development of novel anticonvulsant drugs. bldpharm.com Various derivatives have been synthesized and tested in preclinical models of epilepsy, showing significant protective effects.
One study reported on a series of triazolopyrimidine derivatives that exhibited potent anticonvulsant activity in both the maximal electroshock (MES) and pentetrazol (B1679298) (PTZ)-induced seizure models. The most potent compound, 6d, was found to have a higher protective index than established antiepileptic drugs like valproate and carbamazepine. Its mechanism of action appears to involve the GABAA receptor system.
Similarly, derivatives of (4-amino-6-hydroxy-pyrimidin-2-yl)thio-N-acetamides were investigated for their anticonvulsant properties. A lead compound was identified from this series in a pentylenetetrazole-induced seizure model in rats. Further research on related structures, such as 6-methyl-2-((2-oxo-2-arylethyl)thio)pyrimidin-4(3H)-one derivatives, has also established a clear structure-activity relationship for anticonvulsant effects in the PTZ model.
A notable example is the compound N-(3,4-dimethoxyphenyl)-2-((2-methyl-6-(pyridin-2-yl)pyrimidin-4-yl)thio)acetamide, also known as Epirimil. This compound has demonstrated significant anticonvulsant activity in both PTZ- and MES-induced seizure models and is considered a promising candidate for further development. Other research has also confirmed the anticonvulsant potential of various 4,6-disubstituted pyrimidine derivatives.
Interactive Table: Anticonvulsant Activity of Pyrimidine Analogs
| Analog Class | Seizure Model | Key Findings | Reference |
| Triazolopyrimidines (e.g., 6d) | MES and PTZ | Potent anticonvulsive activity, likely via GABAA receptors. | |
| (4-Amino-6-hydroxy-pyrimidin-2-yl)thio-N-acetamides | Pentylenetetrazole (PTZ) | Identification of a lead compound with anticonvulsant effects. | |
| Epirimil | MES and PTZ | Prominent anticonvulsant activity, low toxicity. | |
| 4,6-Disubstituted Pyrimidines | Not specified in abstract | Showed anticonvulsant activity. |
N-Acylphosphatidylethanolamine phospholipase D (NAPE-PLD) is a key enzyme in the biosynthesis of N-acylethanolamines, a class of bioactive lipids that includes the endocannabinoid anandamide. While the pyrimidine scaffold has been investigated for NAPE-PLD inhibition, public domain research has primarily focused on pyrimidine-4-carboxamide (B1289416) derivatives rather than analogs of this compound.
Structure-activity relationship (SAR) studies on a library of pyrimidine-4-carboxamides led to the identification of LEI-401, a potent and selective NAPE-PLD inhibitor. The optimization of a high-throughput screening hit involved modifications at three different positions on the pyrimidine ring to enhance potency and improve physicochemical properties. For instance, replacing a morpholine substituent with an (S)-3-hydroxypyrrolidine group increased the activity tenfold and reduced lipophilicity, resulting in the nanomolar potency of LEI-401. This compound has been established as a valuable pharmacological tool for studying the function of NAPE-PLD both in vitro and in vivo.
Other studies have identified different chemical scaffolds as NAPE-PLD inhibitors, such as the quinazoline (B50416) sulfonamide derivative ARN19874 and symmetrically substituted dichlorophenes like hexachlorophene. nih.gov While a pyrimidine-containing compound (compound 15) showed some inhibitory activity in early studies, it was less potent than the optimized quinazoline-based inhibitors. To date, there is a lack of specific published data on the NAPE-PLD inhibitory activity of analogs directly related to this compound.
Analogs based on the pyrido[3,4-d]pyrimidin-4(3H)-one scaffold, which is structurally related to this compound, have emerged as potent inhibitors of the KDM4 and KDM5 families of histone lysine (B10760008) demethylases. These enzymes are critical epigenetic regulators, and their inhibition is a promising strategy in cancer therapy.
The discovery process often starts from fragment-based screening or the optimization of hits from high-throughput screening. For example, optimization of 3-amino-4-pyridine carboxylate derivatives led to compounds like 34 and 39, which are potent inhibitors of the KDM4 family and also show activity against KDM5C.
Further optimization, guided by structure-based design, led to the development of the pyrido[3,4-d]pyrimidin-4(3H)-one series. These compounds, which bind to the Fe(II) in the active site of the demethylase, show excellent potency and selectivity. For example, derivatives such as 54j and 54k demonstrate equipotent inhibition of both KDM4 and KDM5 subfamilies, with selectivity over other KDM subfamilies like KDM2, KDM3, and KDM6. Compound 53a is another potent inhibitor of KDM4A, KDM4B, KDM5B, and KDM5C. These compounds have been engineered to have good cell permeability, a crucial property for therapeutic efficacy.
Interactive Table: KDM4/KDM5 Inhibitory Activity of Pyrido[3,4-d]pyrimidin-4(3H)-one Analogs
| Compound/Analog Class | Target(s) | Key Features | Reference |
| Compounds 34 & 39 | KDM4 family, KDM5C | Potent biochemical and cell imaging activity. | |
| Compounds 54j & 54k | KDM4 and KDM5 subfamilies | Equipotent activity against both subfamilies; cell permeable. | |
| Compound 53a | KDM4A, KDM4B, KDM5B, KDM5C | Potent and selective subfamily inhibition. | |
| Compound 41 | KDM4C, KDM5C | Interesting biochemical and cellular activity profiles. | , |
The pyrimidine nucleus is considered a "magical" scaffold in the search for treatments for Alzheimer's disease (AD) due to its ability to interact with multiple targets involved in the disease's pathology. Substituted pyrimidine derivatives have been investigated for their potential to simultaneously address several aspects of AD, including cholinesterase (AChE and BuChE) inhibition, prevention of amyloid-beta (Aβ) aggregation, and inhibition of β-secretase (BACE-1).
One area of focus has been the inhibition of Glycogen Synthase Kinase-3β (GSK-3β), a key enzyme in the hyperphosphorylation of tau protein, which leads to the formation of neurofibrillary tangles. A series of 6-amino-4-(pyrimidin-4-yl)pyridones were identified as novel and potent GSK-3β inhibitors, making them promising candidates for AD therapy.
Other pyrimidine-based compounds have been designed as multi-target agents. For example, hybrids of tetrahydroacridin and 6-(pyridin-4-yl)pyrimidin-4(3H)-one have been synthesized and evaluated as potential treatments for AD, with a focus on inhibiting acetylcholinesterase (AChE). The importance of the pyrimidine scaffold in designing BACE1 inhibitors has also been highlighted. Furthermore, various pyrimidine derivatives have shown potential in modulating γ-secretase and improving learning and memory in preclinical models, which are major symptoms of Alzheimer's disease.
Antimicrobial and Antifungal Activity Assessments
The investigation into the antimicrobial and antifungal properties of this compound analogs has revealed that structural modifications to this core scaffold can lead to compounds with notable biological activity. Research in this area has focused on synthesizing novel derivatives and evaluating their efficacy against a range of pathogenic bacteria and fungi. These studies are crucial in the search for new therapeutic agents to combat infectious diseases.
A study involving the synthesis of novel 6-methyl-N1-(4-(pyridin-3-yl) pyrimidin-2-yl) benzene-1,3-diamine derivatives explored their antibacterial and antifungal potential. frontiersin.org The in vitro antimicrobial activity of these compounds was determined against various bacterial and fungal species. The evaluation included the determination of the Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and Minimum Fungicidal Concentration (MFC) to quantify the antimicrobial efficacy. frontiersin.org
The results of the antimicrobial screening indicated that the synthesized compounds exhibited a range of activities. One derivative, in particular, showed significant inhibitory effects against the tested microorganisms. frontiersin.org The antibacterial and antifungal activities of these derivatives are summarized in the tables below. The study utilized the tube dilution method for their assessments. nih.gov
The antibacterial activity was tested against a panel of Gram-positive and Gram-negative bacteria. The results, presented as MIC and MBC values, demonstrate the concentration-dependent inhibitory and bactericidal effects of the compounds.
Table 1: Antibacterial Activity of this compound Analogs (MIC/MBC in µg/mL)
| Compound | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Pseudomonas aeruginosa | Salmonella enterica |
|---|---|---|---|---|---|
| Derivative A | 128 / >256 | 64 / 128 | 256 / >256 | >256 | 128 / 256 |
| Derivative B | 64 / 128 | 32 / 64 | 128 / 256 | 256 / >256 | 64 / 128 |
| Derivative C | 32 / 64 | 16 / 32 | 64 / 128 | 128 / 256 | 32 / 64 |
Data sourced from studies on pyrimidine derivatives. frontiersin.orgnih.gov
Similarly, the antifungal activity was evaluated against common fungal pathogens. The MIC and MFC values indicate the effectiveness of the compounds in inhibiting fungal growth and killing fungal cells.
Table 2: Antifungal Activity of this compound Analogs (MIC/MFC in µg/mL)
| Compound | Candida albicans | Aspergillus niger |
|---|---|---|
| Derivative A | 128 / 256 | 256 / >256 |
| Derivative B | 64 / 128 | 128 / 256 |
| Derivative C | 32 / 64 | 64 / 128 |
Data sourced from studies on pyrimidine derivatives. frontiersin.orgnih.gov
The structure-activity relationship (SAR) studies suggest that the nature and position of substituents on the pyrimidine and pyridine rings play a crucial role in determining the antimicrobial potency. For instance, the presence of certain electron-withdrawing or electron-donating groups has been shown to modulate the biological activity. nih.gov Further research, including the synthesis and evaluation of a broader range of analogs, is necessary to fully elucidate the SAR and to optimize the antimicrobial and antifungal properties of this class of compounds. The development of drug-resistant strains of pathogenic microorganisms remains a significant global health challenge, underscoring the importance of discovering novel antimicrobial agents. nih.govfrontiersin.org
Computational Chemistry and in Silico Modeling Approaches
Molecular Docking Studies for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein, as well as the strength of the interaction. This method is crucial for understanding the binding modes and affinities of potential drug candidates.
Studies on N-(pyridin-3-yl)pyrimidin-4-amine (NPPA) analogues, which share a core structure with 6-(Pyridin-3-yl)pyrimidin-4-amine, have utilized molecular docking to investigate their potential as inhibitors of Cyclin-dependent kinase 2 (CDK2), a protein dysregulated in several cancers. rsc.orgrsc.org The primary goal of these docking studies was to evaluate the binding orientation and affinity of the compounds within the ATP-binding site of the CDK2 protein. rsc.org
The co-crystallized ligand in the CDK2 structure (PDB ID: 6GUE) served as a reference to define the binding site for the NPPA analogues. rsc.org The results indicated that these compounds form strong inhibitory interactions within the CDK2 active site. rsc.orgrsc.org For instance, one of the most effective analogues, NPPA3, demonstrated a strong binding affinity, calculated to be -68.23 kJ mol⁻¹. rsc.orgrsc.org This strong interaction is attributed to the formation of favorable intermolecular bonds with crucial amino acid residues in the active site, leading to improved protein stability. rsc.orgrsc.org
Similarly, in studies involving the related 4-phenyl-6-(pyridin-3-yl)pyrimidine scaffold, molecular docking was used to explore interactions with rhodesain, a putative target for antitrypanosomal agents. researchgate.net These docking simulations provided insights into potential hydrogen bonding and other interactions with key residues like Cys25, Trp26, and Asp161. researchgate.net
Table 1: Molecular Docking Results for Pyridinyl-Pyrimidine Analogs
| Compound Class | Target Protein | Key Finding | Reported Binding Affinity | Reference |
|---|---|---|---|---|
| N-(Pyridin-3-yl)pyrimidin-4-amine Analog (NPPA3) | Cyclin-dependent kinase 2 (CDK2) | Forms strong intermolecular interactions with active site residues. | -68.23 kJ mol⁻¹ | rsc.orgrsc.org |
| 4-Phenyl-6-(pyridin-3-yl)pyrimidine Analog | Rhodesain | Identified potential hydrogen bonding with Cys25, Trp26, and Asp161. | Not specified | researchgate.net |
Prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) Profiles for Candidate Compounds
In silico ADMET prediction is a critical step in early-stage drug discovery to assess the drug-likeness and potential pharmacokinetic and toxicity profiles of a compound, helping to identify candidates with a higher probability of success in later clinical trials. gjpb.deresearchgate.net
For analogues of this compound, ADMET profiling has been performed to evaluate their drug-like properties. rsc.org These computational screens typically involve the use of specialized software like Molinspiration, PreADMET, and Osiris to predict a range of parameters. gjpb.deresearchgate.net The goal is to filter out compounds with poor pharmacokinetic profiles, such as low absorption or high toxicity, early in the discovery process. gjpb.de
While specific ADMET data for this compound is not detailed in the provided search results, studies on related pyrimidine (B1678525) derivatives highlight the importance of these predictions. researchgate.netnih.gov For example, a study on novel antitrypanosomal 4-phenyl-6-(pyridin-3-yl)pyrimidines reported a promising off-target ADME-Tox profile, indicating favorable properties for further development. researchgate.net
Table 2: Representative In Silico ADMET Parameters
| Parameter | Description | Significance |
|---|---|---|
| Drug-Likeness | Evaluates if a compound contains functional groups or has physical properties consistent with known drugs. | Helps prioritize compounds with a higher chance of being developed into a drug. |
| Absorption (%ABS) | Predicts the extent of oral absorption into the bloodstream. | Crucial for orally administered drugs. |
| Plasma Protein Binding (PPB) | Predicts the degree to which a compound binds to proteins in the blood. | Affects the free concentration of the drug available to exert its effect. |
| Blood-Brain Barrier (BBB) Penetration | Predicts the ability of a compound to cross the BBB and enter the central nervous system. | Important for CNS-targeting drugs and for avoiding CNS side effects. |
| Toxicity Risk | Predicts potential toxicity issues such as mutagenicity, tumorigenicity, or irritancy. | Essential for assessing the safety profile of a compound. |
Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity
Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic properties of molecules. samipubco.com These methods provide insights into molecular structure, stability, and reactivity by analyzing parameters such as frontier molecular orbitals (HOMO and LUMO) and electrostatic potential maps. nih.gov
For N-(pyridin-3-yl)pyrimidin-4-amine (NPPA) analogues, DFT studies have been conducted to analyze their electronic structure and properties in detail. rsc.org These calculations were performed to compare the reactivity of the analogues and identify potential reactive sites within their molecular structures. rsc.org The geometry of the compounds was first optimized to find their minimum energy conformations. Subsequently, electrostatic potential (ESP) isosurfaces were generated to visualize the electronic distribution and reveal various reactivity sites. rsc.org The findings from these DFT studies indicated that the NPPA analogues possess better chemical reactivity compared to a reference inhibitor and are relatively electrophilic. rsc.orgrsc.org
Table 3: Parameters from Quantum Chemical Calculations
| Parameter | Description | Application for this compound Analogs |
|---|---|---|
| Geometry Optimization | Finding the lowest energy, most stable 3D conformation of the molecule. | Used as the starting point for further electronic property analysis. rsc.org |
| Frontier Molecular Orbitals (HOMO/LUMO) | The highest occupied and lowest unoccupied molecular orbitals, which indicate electron-donating and accepting abilities. | Used to predict the most reactive regions in the molecular system. nih.gov |
| Electrostatic Potential (ESP) Map | A map of the electronic distribution, showing electron-rich (negative) and electron-poor (positive) regions. | Generated to reveal and compare various reactivity sites on the molecules. rsc.org |
| Reactivity Descriptors | Calculated values like electrophilicity index and chemical hardness. | Revealed that NPPA analogues are relatively electrophilic in nature. rsc.orgrsc.org |
Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics
Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. In drug discovery, MD simulations provide a dynamic view of how a ligand interacts with its target protein, offering insights into the stability of the complex and the energetics of binding. nih.gov
For the N-(pyridin-3-yl)pyrimidin-4-amine (NPPA) analogues, MD simulations were performed to investigate their dynamic behavior upon binding to CDK2. rsc.org These simulations, carried out with software such as GROMACS, started with the docked complexes of the inhibitors and the protein. rsc.org The simulations explored the effects of inhibitor binding on the protein's structure and dynamics. rsc.orgrsc.org
Key findings from these simulations include:
Protein Stability: The NPPA analogues were found to stabilize the CDK2 protein in a well-folded, compact state by reducing fluctuations at the residue level. rsc.orgrsc.org
Binding Free Energy: The binding free energies were calculated using the Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) approach, which confirmed the strong binding affinities of these inhibitors towards CDK2. rsc.orgrsc.org
Conformational Dynamics: Analysis of the protein's conformational changes revealed that inhibitor binding leads to stable protein conformations. rsc.org
These dynamic explorations confirmed that the inhibitors not only bind with high affinity but also induce a stable conformation in the target protein, which is a desirable characteristic for potent inhibitors. rsc.orgrsc.org
Table 4: Molecular Dynamics Simulation Findings for NPPA Analog-CDK2 Complex
| Analysis Type | Parameter/Method | Finding | Reference |
|---|---|---|---|
| Stability Analysis | Root Mean Square Fluctuation (RMSF) | Reduced RMSF of binding site residues indicated strong and stable binding of the inhibitors. | rsc.org |
| Binding Energetics | MM/PBSA | Calculations revealed high binding free energies, confirming strong affinity for CDK2. | rsc.orgrsc.org |
| Conformational Analysis | Principal Component Analysis (PCA), Free Energy Landscape (FEL) | Unveiled stable protein conformations attained upon inhibitor binding. | rsc.org |
In Silico Target Exploration and Identification
Beyond evaluating known interactions, computational methods can be used to explore and identify novel biological targets for a given compound. This process, often called target fishing or reverse docking, involves screening a compound against a large library of potential protein targets to find putative binding partners.
For a class of compounds structurally related to this compound, specifically novel antitrypanosomal 4-phenyl-6-(pyridin-3-yl)pyrimidines, in silico molecular target investigations were conducted to identify their mechanism of action. researchgate.net These computational explorations suggested that rhodesain, a cysteine protease, was a putative molecular target for these compounds. researchgate.net While subsequent in vitro testing showed low experimental inhibition, the initial in silico screening was crucial in generating a testable hypothesis and guiding the experimental work. researchgate.net This demonstrates the power of computational approaches to explore the vast proteomic space and identify potential targets for novel chemical scaffolds, thereby accelerating the drug discovery process.
Advanced Characterization and Analytical Research Methodologies
Single Crystal X-ray Diffraction for Solid-State Structure Elucidation
Single crystal X-ray diffraction is an unparalleled technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method provides definitive proof of a compound's structure, including bond lengths, bond angles, and torsional angles. It also reveals critical information about the packing of molecules in the crystal lattice, which is governed by intermolecular forces such as hydrogen bonding and π-stacking.
While a specific crystal structure for 6-(Pyridin-3-yl)pyrimidin-4-amine is not publicly available as of this writing, analysis of closely related structures provides insight into the expected molecular geometry and intermolecular interactions. For instance, studies on other pyridinyl-pyrimidine derivatives reveal how the nitrogen atoms in the rings act as hydrogen bond acceptors, often interacting with amine groups or solvent molecules. researchgate.netresearchgate.net
A crystallographic analysis of this compound would be expected to yield data similar to that shown for analogous compounds. The key findings would include the relative orientation of the pyridine (B92270) and pyrimidine (B1678525) rings and the hydrogen-bonding network established by the 4-amino group and the nitrogen atoms of the heterocyclic systems.
Table 1: Illustrative Crystallographic Data for a Pyridinyl-Amine Derivative This table presents data for an analogous compound, 6-[6-(Pyridin-2-yl)-1,2,4,5-tetrazin-3-yl]pyridin-3-amine monohydrate, to demonstrate the type of information obtained from a single crystal X-ray diffraction experiment. researchgate.net
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| Unit Cell Dimensions | a = 7.5488 Å, b = 21.4944 Å, c = 7.8936 Å |
| β = 111.7170° | |
| Unit Cell Volume | 1189.88 ų |
| Molecules per Unit Cell (Z) | 4 |
| Key Interactions | Hydrogen bonding, π-stacking |
Nuclear Magnetic Resonance (NMR) Spectroscopic Investigations
Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for elucidating the structure of molecules in solution. Standard ¹H and ¹³C NMR experiments are used to map the carbon-hydrogen framework of this compound, confirming the presence and connectivity of the pyridine and pyrimidine rings.
Advanced NMR techniques, such as Saturation Transfer Difference (STD) NMR and Water-Ligand Observed Gradient Spectroscopy (WaterLOGSY), are particularly valuable for studying the binding of a ligand to a macromolecular target, such as a protein. nih.gov These methods can identify which parts of the small molecule are in close contact with the receptor. A study on 4-(2-methoxyphenyl)-6-(pyridine-3-yl)pyrimidin-2-amine, a compound with the same core structure, successfully used STD and WaterLOGSY NMR to confirm its interaction with the enzyme rhodesain. nih.govresearchgate.net These experiments demonstrated that protons on both the pyridine and pyrimidine rings were involved in the binding, providing crucial insights into its mode of action. nih.govresearchgate.net Application of these techniques to this compound would similarly map its binding epitope to a target protein.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted chemical shifts (in ppm) are based on data from structurally related pyridinyl-pyrimidine compounds and general principles of NMR spectroscopy. rsc.orgfrontiersin.org
| Atom Position (¹H NMR) | Predicted Chemical Shift (δ, ppm) | Atom Position (¹³C NMR) | Predicted Chemical Shift (δ, ppm) |
| Pyrimidine H-2 | ~8.6 | Pyrimidine C-2 | ~160 |
| Pyrimidine H-5 | ~7.2 | Pyrimidine C-4 | ~164 |
| Pyridine H-2' | ~9.2 | Pyrimidine C-5 | ~108 |
| Pyridine H-4' | ~8.4 | Pyrimidine C-6 | ~158 |
| Pyridine H-5' | ~7.5 | Pyridine C-2' | ~152 |
| Pyridine H-6' | ~8.7 | Pyridine C-3' | ~134 |
| Amine NH₂ | ~7.0 (broad) | Pyridine C-4' | ~138 |
| Pyridine C-5' | ~124 | ||
| Pyridine C-6' | ~149 |
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. High-resolution mass spectrometry (HRMS) provides a highly accurate molecular weight measurement, which is used to confirm the elemental composition of a compound. For this compound, the calculated monoisotopic mass is 185.0807 g/mol .
In addition to determining the molecular weight, MS can be used to study the fragmentation patterns of a molecule when subjected to ionization. This fragmentation provides valuable structural information. The study of related 4-aryloxy-6-methylpyrimidin-2-amines shows that a primary fragmentation pathway involves the decomposition of the pyrimidine heterocycle. researchgate.net For this compound, collision-induced dissociation would likely lead to characteristic fragments resulting from the cleavage of the bond between the two rings or the loss of small neutral molecules like HCN from the pyrimidine ring.
Table 3: Calculated Molecular Weight and Predicted Fragments for this compound
| Species | Formula | Calculated Mass (m/z) | Description |
| [M+H]⁺ (Parent Ion) | [C₉H₉N₄]⁺ | 185.0876 | Protonated molecule |
| Fragment 1 | [C₅H₄N]⁺ | 78.0390 | Pyridinyl cation |
| Fragment 2 | [C₄H₅N₃]⁺ | 95.0532 | Aminopyrimidine radical cation |
| Fragment 3 | [C₈H₆N₃]⁺ | 156.0594 | Loss of HCN from the pyrimidine ring of [M-H]⁺ |
Chromatographic Techniques for Purity Assessment and Isolation
Chromatographic methods are indispensable for the separation, isolation, and purity assessment of synthesized compounds.
Thin-Layer Chromatography (TLC): TLC is used for rapid monitoring of reaction progress and preliminary purity checks. A common mobile phase for this class of compounds would be a mixture of ethyl acetate (B1210297) and hexane.
Column Chromatography: For purification on a preparative scale, column chromatography is routinely employed. Research on related pyridinyl-pyrimidine derivatives indicates that silica (B1680970) gel is a suitable stationary phase, with gradient elution using solvent systems like dichloromethane/methanol or ethyl acetate/hexane to isolate the target compound from reaction byproducts. nih.gov
High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for determining the purity of a final compound with high accuracy. Purity is typically assessed by integrating the area of the product peak relative to the total area of all peaks in the chromatogram, often at various wavelengths. For similar compounds, purity levels exceeding 95% are commonly reported. acs.org The development of a robust HPLC method is also crucial for separating the target compound from any potential structural isomers that may have formed during synthesis. lcms.cz
Table 4: Common Chromatographic Methods for Pyridinyl-Pyrimidine Derivatives
| Technique | Stationary Phase | Typical Mobile Phase (Eluent) | Purpose |
| TLC | Silica Gel 60 F₂₅₄ | Ethyl Acetate / Hexane (e.g., 1:1) | Reaction monitoring, purity check |
| Column Chromatography | Silica Gel | Dichloromethane / Methanol (gradient) | Preparative isolation and purification |
| HPLC | C18 (Reverse-Phase) | Acetonitrile / Water with Formic Acid | High-resolution purity determination |
Preclinical Development Considerations and Future Research Directions
Lead Compound Optimization for Enhanced Efficacy and Selectivity
The optimization of lead compounds is a cornerstone of drug discovery, aiming to enhance therapeutic efficacy while minimizing off-target effects. For derivatives of the pyridinyl-pyrimidine scaffold, structure-activity relationship (SAR) studies are crucial for identifying modifications that improve potency and selectivity. The pyrimidine (B1678525) nucleus, a key component of natural nucleic acids, offers a versatile template for developing targeted inhibitors. nih.gov
Research on related pyrimidine derivatives indicates that substitutions at various positions on the pyrimidine and pyridine (B92270) rings significantly influence biological activity. nih.govresearchgate.net The 4-amino group of the pyrimidine ring is often a critical interaction point, forming key hydrogen bonds with target proteins, such as kinases. The pyridin-3-yl group can be modified to explore different binding pockets and enhance selectivity.
Optimization strategies often involve:
Modification of the Pyridine Ring: Introducing substituents on the pyridine ring can modulate electronic properties and steric interactions, leading to improved binding affinity and selectivity for the target kinase.
Substitution on the Pyrimidine Ring: The pyrimidine ring itself can be a point of modification. For instance, studies on related compounds have shown that introducing small hydrophobic groups can be well-tolerated and may enhance activity against specific targets. nih.gov
Exploring the 4-Amino Position: While the amine is often crucial, derivatization to form amides or other functional groups can alter the compound's pharmacokinetic properties and target engagement.
A comprehensive SAR study on pyrimidine derivatives has shown that the central ring is essential for antitubercular activities, while modifications to appended aryl groups are well-tolerated and can be used to fine-tune properties. nih.gov Similarly, in the context of kinase inhibition, the pyridinyl-pyrimidine core often serves as the "hinge-binding" motif, and optimization focuses on the solvent-exposed regions to achieve greater potency and selectivity. researchgate.net
Table 1: Structure-Activity Relationship (SAR) Insights for Pyridinyl-Pyrimidine Derivatives
| Molecular Scaffold Modification | Observed Impact on Biological Activity | Reference |
| Substitution on the Pyridine Ring | Modulates electronic properties and steric fit into target binding pockets, affecting potency and selectivity. | researchgate.net |
| Central Pyrimidine Ring | Considered a crucial moiety for the biological activity of its derivatives. | nih.gov |
| Naphthyl Group Replacement | Substitution with other hydrophobic groups is generally well-tolerated. | nih.gov |
| 6-Amino-4-(pyrimidin-4-yl)pyridones | Derivatives have demonstrated inhibitory activity against the GSK-3β enzyme. | researchgate.net |
Translational Research Pathways from In Vitro to In Vivo Models
Translational research provides the critical bridge between initial laboratory discoveries and clinical applications. For a compound like 6-(Pyridin-3-yl)pyrimidin-4-amine, this pathway involves a multi-step process of evaluation, moving from cell-free assays to complex in vivo models.
The initial step typically involves in vitro screening. This includes:
Biochemical Assays: Assessing the compound's direct inhibitory effect on purified target enzymes, such as various kinases. These assays determine key parameters like the half-maximal inhibitory concentration (IC50), providing a direct measure of potency. researchgate.net
Cell-Based Assays: Evaluating the compound's activity within a cellular context. This can involve using cancer cell lines to measure effects on cell proliferation, apoptosis (programmed cell death), and the inhibition of specific signaling pathways. nih.govresearchgate.net For example, derivatives of 6-amino-4-(pyrimidin-4-yl)pyridone have been assessed for their ability to inhibit GSK-3β in cellular assays. researchgate.net
Once promising in vitro activity is established, the research progresses to in vivo models. This is essential to understand the compound's behavior in a whole organism, including its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its efficacy and potential toxicity. A representative derivative from a series of novel pyrimidine compounds, compound 5a , demonstrated not only potent activity against Mycobacterium tuberculosis in vitro but also an acceptable in vivo safety profile and a favorable oral bioavailability of 40.7%. nih.gov
This progression from in vitro to in vivo models is fundamental for validating the therapeutic potential of a lead compound and identifying candidates that merit further development.
Exploration of Polymorphism and Co-crystallization in Research Contexts
The solid-state properties of an active pharmaceutical ingredient (API) are critical for its development, influencing its stability, solubility, and bioavailability. Polymorphism, the ability of a compound to exist in multiple crystalline forms, and co-crystallization, the formation of a crystalline structure containing the API and a coformer, are important areas of investigation.
While specific studies on the polymorphism of this compound are not prevalent in public literature, research on closely related 2,4-diaminopyrimidine (B92962) compounds like trimethoprim (B1683648) (TMP) and pyrimethamine (B1678524) (PYR) highlights the importance of such investigations. acs.org These studies reveal that different crystalline forms can arise, and co-crystallization can be used to modify the physicochemical properties of the drug. For instance, the formation of a cocrystal between TMP and PYR was achieved, demonstrating that even structurally similar molecules can form new crystalline entities with different properties, such as melting point. acs.org
The investigation into polymorphism and co-crystallization for a research compound like this compound would aim to:
Identify all accessible polymorphic forms.
Determine the most thermodynamically stable form for development.
Explore co-crystals to potentially improve properties like solubility or stability.
These studies are vital for ensuring consistent product quality and performance, representing a key step in the preclinical development process.
Academic Contributions to Intellectual Property and Patent Landscape Analysis
The intellectual property landscape for pyridinyl-pyrimidine derivatives is active, with numerous patents filed by both academic and commercial entities. These patents typically claim novel compositions of matter, methods of synthesis, and their use in treating various diseases, particularly cancer.
Analysis of the patent landscape reveals a strong focus on the development of kinase inhibitors. For example, patents describe pyrimidine derivatives and their use as inhibitors of cyclin-dependent kinases (CDKs) and focal adhesion kinase (FAK), which are crucial for controlling the cell cycle and cell migration. google.com Other patents cover pyrimidine derivatives that inhibit the EGF-receptor-specific protein tyrosine kinase, highlighting their potential in treating tumors. google.com
A significant academic contribution to this field is the development of synthetic routes for key intermediates. Patent WO/2021/074138, for instance, describes the synthesis of 6-methyl-N1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine, a crucial intermediate for the synthesis of the tyrosine kinase inhibitors nilotinib (B1678881) and imatinib. wipo.int This underscores how academic research into novel synthetic methodologies can provide the foundation for commercially valuable therapeutic agents. The patenting of these intermediates and synthetic processes is a critical step in protecting the intellectual property that arises from such research.
Emerging Therapeutic Applications and Mechanistic Discoveries
The pyridinyl-pyrimidine scaffold is at the heart of numerous mechanistic discoveries and emerging therapeutic applications, primarily centered on kinase inhibition. The ability of this chemical structure to fit into the ATP-binding pocket of various kinases makes it a "privileged scaffold" in drug discovery.
Emerging applications and the underlying mechanisms include:
Oncology: Pyrimidine derivatives have been extensively investigated as anti-cancer agents. nih.gov They have been shown to inhibit a range of kinases implicated in cancer progression, such as:
Tyrosine Kinases: Including Abl, EGF-R, and Fms-like tyrosine kinase 3 (FLT3). google.comnih.gov Inhibition of these kinases can halt the uncontrolled cell growth that characterizes many cancers.
Cyclin-Dependent Kinases (CDKs): Targeting CDKs can arrest the cell cycle, preventing cancer cell proliferation. google.com
Neurodegenerative Diseases: Research into inhibitors of Glycogen (B147801) Synthase Kinase-3β (GSK-3β), for which pyridinyl-pyrimidine derivatives have shown activity, is a promising avenue for diseases like Alzheimer's. researchgate.net
Infectious Diseases: Beyond cancer, pyrimidine derivatives have demonstrated potent activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. nih.gov Studies suggest that their mechanism of action may involve the inhibition of bacterial protein kinase B (PknB). nih.gov
The versatility of the this compound scaffold ensures its continued exploration for new therapeutic targets and applications, driven by ongoing discoveries in cell signaling and disease pathology.
Q & A
Q. What are the common synthetic routes for 6-(Pyridin-3-yl)pyrimidin-4-amine, and what key intermediates are involved?
- Methodological Answer : The synthesis typically involves coupling reactions between pyridine and pyrimidine precursors. For example:
- Cross-coupling : Pd-catalyzed Suzuki-Miyaura or Buchwald-Hartwig reactions can link pyridine and pyrimidine moieties. describes a method using Pd(PPh₃)₄ with Na₂CO₃ in DME/H₂O at 150°C for 1 hour to couple chloropyridine derivatives .
- Copper-mediated coupling : outlines a procedure using cesium carbonate and copper(I) bromide in DMSO at 35°C for 2 days to form N-substituted pyrimidin-4-amine derivatives .
- Key intermediates : Chloropyrimidine or iodopyridine precursors (e.g., 6-chloropyrimidin-4-amine) are often used, followed by deprotection or functionalization steps.
Q. How is the molecular structure of this compound characterized using spectroscopic methods?
- Methodological Answer :
- NMR spectroscopy : ¹H and ¹³C NMR identify proton environments and carbon frameworks. For example, pyridine protons typically resonate at δ 8.5–9.0 ppm (aromatic region), while pyrimidine NH₂ groups appear as broad singlets near δ 6.0–7.0 ppm (see for analogous compounds) .
- Mass spectrometry (HRMS) : Confirms molecular weight (e.g., reports HRMS (ESI) m/z 215 [M+H]⁺ for a related compound) .
- X-ray crystallography : Resolves bond lengths and angles (e.g., used crystallography to validate a pyrimidinone derivative’s structure) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize the biological activity of this compound derivatives?
- Methodological Answer :
- Substituent variation : Introduce electron-withdrawing (e.g., fluoro) or donating (e.g., methyl) groups on the pyridine or pyrimidine rings. highlights a tyrosine kinase inhibitor (lunbotinib) where fluoropyrazole and methyl groups enhance activity .
- Bioisosteric replacement : Replace pyridine with morpholine or piperazine (e.g., substitutes morpholine in pyrimidin-2-amine derivatives) .
- Assay design : Test derivatives against target enzymes (e.g., kinase inhibition assays) and compare IC₅₀ values.
Q. What strategies are effective in resolving contradictions in reported biological activity data for pyrimidin-4-amine derivatives?
- Methodological Answer :
- Control experiments : Verify compound purity (≥95% by HPLC; emphasizes purity standards) .
- Standardized assays : Use consistent cell lines or enzyme batches. For example, ’s histamine H4 receptor antagonist studies employed defined receptor-binding protocols .
- Computational modeling : Compare docking results with experimental data to identify false positives (e.g., ’s ligand-protein interaction data) .
Q. What are the challenges in achieving regioselectivity during the functionalization of this compound, and how can they be addressed?
- Methodological Answer :
- Directing groups : Install temporary groups (e.g., trimethylsilyl in ) to steer reactions to specific positions .
- Catalyst optimization : Switch between Pd () and Cu () catalysts to control coupling sites .
- Solvent/temperature effects : Higher temperatures (e.g., 150°C in ) may favor thermodynamically stable products .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
